An In-Depth Technical Guide to 3'-Iodo-2-phenylacetophenone: Properties, Synthesis, and Reactivity for Advanced Chemical Research
An In-Depth Technical Guide to 3'-Iodo-2-phenylacetophenone: Properties, Synthesis, and Reactivity for Advanced Chemical Research
An authoritative guide for researchers, scientists, and drug development professionals on the core chemical properties, synthesis, and versatile reactivity of the synthetic building block, 3'-Iodo-2-phenylacetophenone.
Abstract
3'-Iodo-2-phenylacetophenone, a halogenated aromatic ketone, is a pivotal intermediate in modern organic synthesis. Its molecular architecture, featuring a reactive ketone carbonyl group, an alpha-phenyl ring, and a strategically positioned iodine atom on the meta-position of the second aromatic ring, makes it an exceptionally versatile substrate. The carbon-iodine bond is particularly amenable to a host of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, synthesis, and broad-ranging reactivity, with a focus on its applications in medicinal chemistry and drug discovery as a flexible scaffold for generating novel molecular entities.
Compound Identification and Physicochemical Properties
Nomenclature and Structural Information
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Systematic IUPAC Name : 1-(3-iodophenyl)-2-phenylethanone
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Common Name : 3'-Iodo-2-phenylacetophenone
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Molecular Formula : C₁₄H₁₁IO
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Molecular Weight : 334.14 g/mol
Core Physicochemical Data
Quantitative data for chemical compounds are critical for experimental design, including solvent selection and purification strategies. The properties of 3'-Iodo-2-phenylacetophenone are largely extrapolated from structurally similar compounds.
| Property | Value (Predicted/Analog Data) | Source/Analog Compound |
| Physical State | Solid | [2] (Analog: 3'-Iodoacetophenone) |
| Melting Point | Not specified; likely a low-melting solid. | Analog 3'-Iodoacetophenone melts at 25 °C.[1][3] |
| Boiling Point | > 107 °C at 1 mmHg | [2] (Analog: 3'-Iodoacetophenone) |
| Density | ~1.7 g/mL | [2] (Analog: 3'-Iodoacetophenone, 1.767 g/mL) |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol.[1][3] | Inferred from analogs. |
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 3'-Iodo-2-phenylacetophenone is achieved through a combination of spectroscopic techniques. While a dedicated full spectrum for this specific compound is not publicly available, the expected signals can be reliably predicted based on its structure and data from analogs.
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¹H NMR (Proton NMR) : Expected signals would include multiplets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the protons on both phenyl rings. A characteristic singlet for the methylene (-CH₂-) protons would appear around 4.3 ppm.
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¹³C NMR (Carbon NMR) : The spectrum would show a distinct signal for the carbonyl carbon (C=O) around 195-200 ppm. Multiple signals in the aromatic region (125-140 ppm) and a signal for the methylene carbon would also be present.
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Infrared (IR) Spectroscopy : A strong, sharp absorption band characteristic of the ketone C=O stretch would be prominent around 1680-1700 cm⁻¹.
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Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M+) at m/z = 334, corresponding to the molecular weight of the compound. A characteristic isotopic pattern due to the presence of iodine would also be observable.
Synthesis and Mechanistic Considerations
The most direct and industrially scalable method for synthesizing 3'-Iodo-2-phenylacetophenone is the Friedel-Crafts Acylation .
Primary Synthetic Route: Friedel-Crafts Acylation
This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. In this case, iodobenzene is acylated using 2-phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction: Iodobenzene + 2-Phenylacetyl Chloride --(AlCl₃)--> 3'-Iodo-2-phenylacetophenone + HCl
Mechanistic Rationale and Optimization
The Lewis acid catalyst (AlCl₃) activates the 2-phenylacetyl chloride by coordinating to the chlorine atom, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich iodobenzene ring. The iodine atom is a deactivating but ortho-, para- directing group; however, due to the significant steric hindrance at the ortho position from the bulky iodine atom, the acylation reaction predominantly occurs at the meta and para positions. The formation of the meta-isomer, 3'-Iodo-2-phenylacetophenone, is often a significant product, which can be separated from the para-isomer via chromatography.
Synthesis Workflow Diagram
Caption: General workflow for Friedel-Crafts acylation synthesis.
Reactivity and Synthetic Utility
The synthetic power of 3'-Iodo-2-phenylacetophenone lies in its distinct reactive sites, which can be addressed with high selectivity.
Overview of Reactive Sites
Caption: Key reactive sites on the 3'-Iodo-2-phenylacetophenone scaffold. (Note: A placeholder is used for the chemical structure image in the diagram above.)
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is the most versatile handle for molecular elaboration. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[5] This makes the molecule a valuable building block in drug discovery.[6]
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Suzuki-Miyaura Coupling : Reaction with an aryl or vinyl boronic acid to form a new C-C bond, creating biaryl structures. This is a cornerstone of modern pharmaceutical synthesis.[5]
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Sonogashira Coupling : Coupling with a terminal alkyne to introduce alkynyl moieties, useful for constructing rigid molecular linkers.[5]
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Buchwald-Hartwig Amination : Formation of a C-N bond by reacting with an amine, providing access to a wide range of substituted aniline derivatives.
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Heck Reaction : Coupling with an alkene to form a substituted alkene product.
Reactions at the Carbonyl Group
The ketone functionality is a hub for various transformations:
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Reduction : Can be reduced to the corresponding secondary alcohol using reagents like sodium borohydride (NaBH₄).
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Wittig Reaction : Conversion of the carbonyl to an alkene using a phosphorus ylide.
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Grignard Reaction : Addition of an organometallic reagent to form a tertiary alcohol.
Application in Medicinal Chemistry and Drug Discovery
Aryl ketones are foundational structures in medicinal chemistry, serving as building blocks for a vast array of biologically active molecules.[6] The presence of a halogen atom, like iodine, provides a crucial vector for diversification through cross-coupling chemistry.[6] This allows for the systematic exploration of the chemical space around a core scaffold, a process known as lead optimization.
3'-Iodo-2-phenylacetophenone is a reagent used in the synthesis of sulfonamide derivatives containing dihydropyrazole moieties that act as inhibitors of matrix metalloproteinases MMP-2 and MMP-9.[1][3] These enzymes are implicated in cancer and inflammatory diseases, highlighting the therapeutic potential of molecules derived from this intermediate.
Handling, Safety, and Storage
As a laboratory chemical, 3'-Iodo-2-phenylacetophenone and its analogs require careful handling.
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Toxicological Profile : May be harmful if swallowed.[7] Causes skin and serious eye irritation.[7][8]
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Recommended Handling Procedures :
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Storage : Store in a cool, dry, and well-ventilated place.[7][10] Keep the container tightly closed and store locked up.[7]
Experimental Protocols
Protocol: Synthesis of 3'-Iodo-2-phenylacetophenone (via Friedel-Crafts Acylation)
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.
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Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (DCM).
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Reactant Addition : Add iodobenzene (1.0 eq) to the flask. In the dropping funnel, dissolve 2-phenylacetyl chloride (1.1 eq) in anhydrous DCM.
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Catalyst Addition : Cool the flask to 0 °C in an ice bath. Carefully add aluminum chloride (AlCl₃, 1.2 eq) portion-wise to the stirred solution. The reaction is exothermic.
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Reaction : Add the 2-phenylacetyl chloride solution dropwise from the funnel over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching : Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.
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Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to separate the meta and para isomers and afford pure 3'-Iodo-2-phenylacetophenone.
Protocol: Suzuki-Miyaura Coupling using 3'-Iodo-2-phenylacetophenone
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Setup : In a reaction vial, combine 3'-Iodo-2-phenylacetophenone (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
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Solvent Addition : Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).
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Reaction : Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
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Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
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Purification : Purify the crude product via column chromatography to yield the desired biaryl ketone.
References
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Pharmaffiliates. (n.d.). The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates. Retrieved from [Link]
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PubChem. Ethanone, 2-iodo-1-phenyl-. Retrieved from [Link]
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PubChem. 2'-Iodoacetophenone. Retrieved from [Link]
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PubChem. 2-Phenylacetophenone. Retrieved from [Link]
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